molecular formula C10H13FO B3283632 4-fluoro-2-isopropyl-1-methoxybenzene CAS No. 771-71-1

4-fluoro-2-isopropyl-1-methoxybenzene

Cat. No.: B3283632
CAS No.: 771-71-1
M. Wt: 168.21 g/mol
InChI Key: LOGKVZRQKYHKKW-UHFFFAOYSA-N
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Description

4-Fluoro-2-isopropyl-1-methoxybenzene is a substituted benzene derivative with a methoxy group (-OCH₃) at position 1, an isopropyl group (-CH(CH₃)₂) at position 2, and a fluorine atom (-F) at position 4. Its molecular formula is C₁₀H₁₃FO, with a molecular weight of 168.21 g/mol. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy, isopropyl) groups, influencing its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

4-fluoro-1-methoxy-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGKVZRQKYHKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694587
Record name 4-Fluoro-1-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-71-1
Record name 4-Fluoro-1-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-isopropyl-1-methoxybenzene typically involves multiple steps:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This forms an acylbenzene intermediate.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Nitration and Reduction: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by reduction of the nitro group to an amine.

    Substitution Reactions: The amine group can be further functionalized to introduce the fluorine and methoxy groups under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-isopropyl-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluoro-2-isopropyl-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-2-isopropyl-1-methoxybenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-1-isopropyl-2-methoxybenzene (CAS 1369775-86-9)

  • Molecular Formula : C₁₀H₁₃BrO
  • Molecular Weight : 229.11 g/mol
  • Substituents :
    • Position 1: Isopropyl
    • Position 2: Methoxy
    • Position 4: Bromine
Key Differences:

Halogen Substitution : Bromine (Br) replaces fluorine (F) at position 2. Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce its electron-withdrawing inductive effect but increase London dispersion forces, leading to higher molecular weight and boiling/melting points .

Substituent Positions : The methoxy and isopropyl groups are swapped (positions 1 and 2). This alters steric hindrance and resonance effects. For example, the isopropyl group at position 1 in this compound may cause less steric interference with the methoxy group compared to the target compound’s configuration.

Reactivity : Bromine’s superior leaving-group ability makes this compound more reactive in nucleophilic aromatic substitution (NAS) reactions compared to the fluorine-containing target compound .

2-Methoxy-4-methyl-1-isopropylbenzene (CAS 1076-56-8)

  • Molecular Formula : C₁₁H₁₆O
  • Molecular Weight : 164.24 g/mol
  • Substituents :
    • Position 1: Isopropyl
    • Position 2: Methoxy
    • Position 4: Methyl (-CH₃)
Key Differences:

Substituent Type : Methyl (-CH₃), an electron-donating group, replaces fluorine at position 2. This increases the ring’s electron density, making the compound more reactive toward electrophilic aromatic substitution (EAS) compared to the fluorine-substituted target compound .

Molecular Weight and Polarity: The absence of fluorine reduces polarity and molecular weight (164.24 vs. 168.21 g/mol). This likely decreases boiling/melting points and increases solubility in nonpolar solvents .

Fluazolate (Pesticide Compound from )

  • Structure : Contains a 4-fluoro-substituted benzoate ester with an isopropyl group.
  • Key Differences :
    • Complexity : Fluazolate’s structure includes a pyrazole ring and chlorine substituents, making it significantly larger and more complex than the target compound.
    • Functionality : The isopropyl group is part of an ester moiety rather than a direct benzene substituent. This ester linkage enhances hydrolysis susceptibility compared to the target compound’s stable ether (methoxy) and alkyl (isopropyl) groups .

Comparative Data Table

Property 4-Fluoro-2-isopropyl-1-methoxybenzene 4-Bromo-1-isopropyl-2-methoxybenzene 2-Methoxy-4-methyl-1-isopropylbenzene
Molecular Formula C₁₀H₁₃FO C₁₀H₁₃BrO C₁₁H₁₆O
Molecular Weight (g/mol) 168.21 229.11 164.24
Substituent Positions 1-OCH₃, 2-CH(CH₃)₂, 4-F 1-CH(CH₃)₂, 2-OCH₃, 4-Br 1-CH(CH₃)₂, 2-OCH₃, 4-CH₃
Key Electronic Effects Strong EWG (F), moderate EDG (OCH₃) Moderate EWG (Br), moderate EDG (OCH₃) Strong EDG (CH₃), moderate EDG (OCH₃)
Predicted Reactivity Low NAS, moderate EAS High NAS, moderate EAS High EAS, low NAS
Applications Pharmaceutical/agrochemical intermediate Not specified Not specified

Research Findings and Implications

  • Halogen Impact : Fluorine’s electronegativity enhances binding to biological targets (e.g., enzymes in pesticides), as seen in fluazolate . Bromine’s larger size may improve thermal stability in industrial applications .
  • Steric and Positional Effects : The isopropyl group at position 2 in the target compound may hinder meta-substitution reactions compared to its position 1 analogs .
  • Solubility Trends : The target compound’s fluorine atom likely increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to the methyl-substituted analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-2-isopropyl-1-methoxybenzene
Reactant of Route 2
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4-fluoro-2-isopropyl-1-methoxybenzene

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